molecular formula C17H16ClN3OS B15031254 3-(4-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea

3-(4-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea

Cat. No.: B15031254
M. Wt: 345.8 g/mol
InChI Key: MDBYKBAUPLVXQS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a chlorophenyl group, a thiazole ring, and a phenylurea moiety in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Phenylurea Moiety: The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea derivative.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the thiazole ring and phenylurea moiety suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-phenylurea: Lacks the thiazole ring, which may affect its biological activity.

    1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea: Lacks the chlorophenyl group, which may influence its reactivity and applications.

Uniqueness

The unique combination of the chlorophenyl group, thiazole ring, and phenylurea moiety in 3-(4-Chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H16ClN3OS

Molecular Weight

345.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea

InChI

InChI=1S/C17H16ClN3OS/c1-12-11-19-17(23-12)21(15-5-3-2-4-6-15)16(22)20-14-9-7-13(18)8-10-14/h2-10,12H,11H2,1H3,(H,20,22)

InChI Key

MDBYKBAUPLVXQS-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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